1-[2-(3-CHLORO-4-FLUOROANILINO)-1-METHYL-2-OXOETHYL]-N~3~-(3-CHLORO-4-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
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Overview
Description
1-[2-(3-Chloro-4-fluoroanilino)-1-methyl-2-oxoethyl]-N~3~-(3-chloro-4-fluorophenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound It is characterized by its complex structure, which includes multiple functional groups such as chloro, fluoro, anilino, oxoethyl, and pyrazole carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3-chloro-4-fluoroanilino)-1-methyl-2-oxoethyl]-N~3~-(3-chloro-4-fluorophenyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the anilino intermediate: The reaction of 3-chloro-4-fluoroaniline with a suitable acylating agent under controlled conditions to form the anilino intermediate.
Coupling with pyrazole: The intermediate is then coupled with a pyrazole derivative in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Final product formation: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[2-(3-Chloro-4-fluoroanilino)-1-methyl-2-oxoethyl]-N~3~-(3-chloro-4-fluorophenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[2-(3-Chloro-4-fluoroanilino)-1-methyl-2-oxoethyl]-N~3~-(3-chloro-4-fluorophenyl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.
Material Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: It is used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 1-[2-(3-chloro-4-fluoroanilino)-1-methyl-2-oxoethyl]-N~3~-(3-chloro-4-fluorophenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluoroaniline: A precursor in the synthesis of the compound.
4-Fluoroaniline: Another related compound with similar functional groups.
3-Chloro-4-fluorophenylboronic acid: Used in similar synthetic applications.
Uniqueness
1-[2-(3-Chloro-4-fluoroanilino)-1-methyl-2-oxoethyl]-N~3~-(3-chloro-4-fluorophenyl)-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[1-(3-chloro-4-fluoroanilino)-1-oxopropan-2-yl]-N-(3-chloro-4-fluorophenyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2F2N4O2/c1-10(18(28)24-11-2-4-15(22)13(20)8-11)27-7-6-17(26-27)19(29)25-12-3-5-16(23)14(21)9-12/h2-10H,1H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUAJMGOVNUTMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)F)Cl)N2C=CC(=N2)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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